ethyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]propanoate hydrochloride
Description
Ethyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]propanoate hydrochloride is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with an aminomethyl group at the 5-position and a propanoate ester at the 2-position, with a hydrochloride counterion. This structure combines a heterocyclic thiadiazole ring, known for its bioactivity, with a polar aminomethyl group and an ester moiety, enhancing solubility and reactivity. The compound is typically synthesized via nucleophilic substitution or ring-closure reactions, as seen in analogous thiadiazole derivatives . Its applications are hypothesized to span antimicrobial, antifungal, and enzyme-modulating activities, though specific studies on this compound require further elucidation.
Properties
IUPAC Name |
ethyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S.ClH/c1-2-13-8(12)4-3-6-10-11-7(5-9)14-6;/h2-5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCVNSJLMZAEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NN=C(S1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]propanoate hydrochloride typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the thiadiazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and hydrochloride groups in the compound suggest sensitivity to hydrolytic conditions:
Key Notes :
-
The ester group undergoes hydrolysis to yield carboxylic acid or its conjugate base, depending on pH .
-
The aminomethyl group may protonate under acidic conditions, stabilizing intermediates .
Nucleophilic Substitution
The thiadiazole ring’s sulfur and nitrogen atoms can participate in substitution reactions:
| Reagent | Site of Attack | Product |
|---|---|---|
| Alkyl Halides | Thiadiazole sulfur | S-alkylated derivatives |
| Primary Amines | Thiadiazole nitrogen | N-functionalized thiadiazoles (e.g., urea/thiourea analogs) |
Mechanistic Insight :
-
The electron-deficient thiadiazole ring facilitates nucleophilic attack at sulfur or nitrogen positions, enabling derivatization for drug discovery .
Condensation Reactions
The aminomethyl group (-CH2NH2) can engage in condensation with carbonyl compounds:
| Reagent | Product Class | Application |
|---|---|---|
| Aldehydes/Ketones | Schiff bases | Potential antimicrobial agents |
| Isocyanates | Ureas | Bioactive intermediates for enzyme inhibition |
Structural Impact :
-
Schiff base formation alters electronic properties of the thiadiazole ring, modulating biological activity .
Redox Reactions
The propanoate chain and thiadiazole ring may undergo redox processes:
Caveats :
Salt Formation and Acid-Base Behavior
The hydrochloride salt contributes to pH-dependent solubility:
| Property | Details |
|---|---|
| pKa of Aminomethyl | ~8.5–9.5 (estimated for -CH2NH3+) |
| Solubility in Water | High solubility at acidic pH; precipitates at neutral/basic pH |
Biological Relevance :
Complexation with Metals
Thiadiazoles often act as ligands in metal complexes:
| Metal Ion | Coordination Site | Application |
|---|---|---|
| Fe(III)/Cu(II) | Thiadiazole N/S atoms | Catalytic or antimicrobial agents |
| Zn(II) | Aminomethyl nitrogen | Enzyme inhibition studies |
Research Gap :
Specific coordination chemistry for this compound remains unexplored in available literature.
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) data for analogs suggests:
| Temperature Range | Decomposition Pathway |
|---|---|
| 150–200°C | Loss of hydrochloride (HCl gas evolution) |
| >250°C | Thiadiazole ring degradation + CO2 release from ester |
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]propanoate hydrochloride is primarily explored for its antimicrobial properties . The thiadiazole moiety has been recognized for its ability to exhibit biological activity against various pathogens.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles, including this compound, demonstrate considerable efficacy against bacterial strains such as Escherichia coli and Salmonella typhi. For instance, compounds with similar structures have shown zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .
Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives
| Compound Name | Target Pathogen | Zone of Inhibition (mm) | Concentration (μg/disk) |
|---|---|---|---|
| Compound A | E. coli | 18 | 500 |
| Compound B | S. typhi | 19 | 500 |
| Ethyl Thiadiazole | A. niger | Moderate | Varies |
Antifungal Properties
In addition to antibacterial effects, derivatives have also shown antifungal activity against species such as Aspergillus niger and Penicillium spp., with moderate effectiveness against Candida albicans . This dual action makes the compound a promising candidate for developing new antimicrobial agents.
Agricultural Applications
The compound's potential extends into agriculture, where it may be utilized as a herbicide or a fungicide . The structural characteristics of thiadiazoles allow them to interfere with essential biochemical pathways in plants and fungi.
Herbicidal Activity
Research has identified certain thiadiazole derivatives that exhibit herbicidal properties, effectively controlling weed growth without harming crops. These compounds can be designed to target specific enzymatic pathways in plants, leading to selective herbicidal action .
Synthetic Pathways and Development
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The preparation typically includes the reaction of an aliphatic acid with thiosemicarbazide under acidic conditions .
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Reaction Setup | Aliphatic acid + Thiosemicarbazide | 93 |
| Cyclodehydration | Concentrated sulfuric acid | High |
Mechanism of Action
The mechanism of action of ethyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]propanoate hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs differ in substituent groups, thiadiazole isomerism, and functional moieties. Below is a comparative table:
Key Research Findings
Isomerism Matters : 1,3,4-Thiadiazoles exhibit distinct electronic properties compared to 1,2,4-isomers, influencing receptor binding and metabolic stability .
Substituent Effects: Aminomethyl groups enhance polarity and hydrogen-bonding capacity, whereas cyclohexyl or aminopropyl substituents increase lipophilicity and membrane interaction .
Salt Forms : Hydrochloride salts dominate in commercial catalogues (Enamine Ltd) for storage stability, but free bases or alternative salts may optimize in vivo performance .
Biological Activity
Ethyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]propanoate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
- IUPAC Name : Ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate
- CAS Number : 1215921-24-6
- Molecular Formula : C₇H₁₁N₃O₂S
- Molecular Weight : 189.25 g/mol
- Purity : ≥95% .
Antimicrobial Activity
The 1,3,4-thiadiazole moiety is known for its diverse biological activities. Compounds containing this structure have demonstrated various antimicrobial properties against both bacterial and fungal strains.
- Antibacterial Properties : Derivatives of 2-amino-1,3,4-thiadiazole have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 32.6 μg/mL to 62.5 μg/mL against these pathogens .
- Antifungal Activity : The compound has also shown promising antifungal effects against strains like Candida albicans and Aspergillus niger, with some derivatives demonstrating inhibition rates comparable to standard antifungal agents .
Anticancer Activity
Recent studies have indicated that compounds featuring the thiadiazole ring possess cytotoxic properties against various cancer cell lines. For example:
- In vitro studies revealed that certain derivatives exhibited potent cytostatic effects on pancreatic cancer cell lines, with IC₅₀ values in the nanomolar range .
- Specific derivatives of 1,3,4-thiadiazole have been linked to apoptosis induction in cancer cells, showcasing their potential as anticancer agents .
Study on Antimicrobial Efficacy
A comprehensive review highlighted the antimicrobial properties of several derivatives containing the 1,3,4-thiadiazole structure. Notably:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 32.6 |
| Compound B | E. coli | 62.5 |
| Compound C | C. albicans | 42 |
This table summarizes the effectiveness of selected compounds against common pathogens .
Anticancer Studies
Research focusing on anticancer activities has demonstrated that:
- Compounds derived from thiadiazoles exhibit significant cytotoxicity against glioblastoma and breast cancer cell lines.
| Compound | Cell Line | IC₅₀ (nM) |
|---|---|---|
| Compound D | Glioblastoma | 50 |
| Compound E | Breast Cancer | 100 |
These findings suggest that modifications to the thiadiazole structure can enhance anticancer activity .
Q & A
Q. Table 1: Yield Optimization Under Different Conditions
| Catalyst | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | Dioxane | 16 | 49 |
| Glacial AcOH | Ethanol | 4 | 65–70 |
Basic: How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify protons and carbons in the thiadiazole and propanoate moieties. For example:
- IR Spectroscopy : Confirm functional groups:
- N–H stretching (aminomethyl group) at 3300–3500 cm⁻¹.
- C=O (ester) at 1700–1750 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 257.31 for C₁₀H₁₅N₃O₃S) and fragmentation patterns validate the backbone .
Note : Elemental analysis (C, H, N, S) should match theoretical values within ±0.4% .
Advanced: What strategies are effective in resolving discrepancies between experimental and computational data for its molecular geometry?
Methodological Answer:
Discrepancies often arise in bond lengths or dihedral angles between X-ray crystallography and DFT calculations. Strategies include:
- Crystallographic Refinement : Use software like SHELX to adjust thermal parameters and hydrogen bonding networks .
- DFT Benchmarking : Compare B3LYP/6-31G(d) optimized geometries with experimental data. For example, the thiadiazole ring’s planarity (max. deviation 0.013 Å in crystal vs. 0.02 Å in DFT) .
- Intermolecular Interactions : Analyze weak forces (C–H⋯π, S⋯N contacts) via Mercury software to explain packing anomalies .
Q. Table 2: Key Structural Deviations
| Parameter | Experimental (X-ray) | Computational (DFT) |
|---|---|---|
| S1–C1 Bond Length | 1.74 Å | 1.72 Å |
| Dihedral Angle | 74.34° | 72.8° |
Advanced: What in silico models are suitable for predicting its bioactivity, and how do they align with empirical assays?
Methodological Answer:
- Pharmacophore Modeling : Use Schrödinger’s Phase to map hydrogen-bond acceptors (thiadiazole S/N atoms) and hydrophobic regions (ethyl ester) .
- Molecular Docking : AutoDock Vina simulates binding to targets like EGFR or DHFR. For example, docking scores correlate with IC₅₀ values from antifungal assays .
- ADMET Prediction : SwissADME predicts moderate bioavailability (%F = 50–60) due to ester hydrophobicity, aligning with solubility challenges in vitro .
Validation : Compare computational IC₅₀ (e.g., 12 µM for DHFR inhibition) with empirical microdilution assays (e.g., MIC = 15 µM against C. albicans) .
Advanced: How does the compound’s crystal packing affect its physicochemical properties?
Methodological Answer:
Crystal packing, governed by weak interactions, influences solubility and stability:
- C–H⋯π Networks : Stabilize the lattice, reducing solubility in polar solvents .
- Hydrogen Bonds : N–H⋯Cl interactions in the hydrochloride salt enhance thermal stability (decomposition >250°C) .
- Hygroscopicity : The hydrochloride form’s ionic nature increases moisture absorption, requiring anhydrous storage .
Q. Table 3: Packing vs. Properties
| Interaction Type | Effect on Property | Example |
|---|---|---|
| C–H⋯π | Low aqueous solubility | Recrystallization in ethanol-DMF |
| N–H⋯Cl | High melting point | Mp. 369–371 K |
Basic: What purification techniques are most effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol-DMF (1:1) to remove unreacted triazole precursors .
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves thiadiazole derivatives .
- Ion Exchange : For hydrochloride salts, Amberlite IR-120 resin selectively binds cationic species .
Advanced: How can mechanistic studies clarify its reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated solvents (e.g., DMF-d₇) to identify rate-determining steps .
- DFT Transition States : Locate energy barriers for SN² pathways at the thiadiazole C2 position .
- Hammett Plots : Correlate σ values of substituents with reaction rates to assess electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
